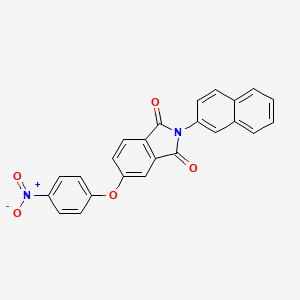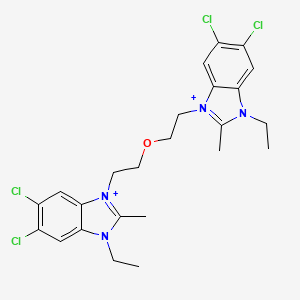![molecular formula C19H19NO4 B11712120 (3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-hidroxi-5-oxo-4-fenil-1-[(1R)-1-feniletil]pirrolidina-3-carboxílico es un compuesto orgánico complejo caracterizado por su estructura de anillo pirrolidínico única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3S,4R)-4-hidroxi-5-oxo-4-fenil-1-[(1R)-1-feniletil]pirrolidina-3-carboxílico normalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso de materiales de partida quirales para asegurar la estereoquímica correcta
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el empleo de técnicas avanzadas como la química de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(3S,4R)-4-hidroxi-5-oxo-4-fenil-1-[(1R)-1-feniletil]pirrolidina-3-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El grupo carbonilo se puede reducir para formar alcoholes.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar reactivos como halógenos o agentes nitrantes en condiciones ácidas o básicas.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonilo puede producir un alcohol.
Aplicaciones Científicas De Investigación
(3S,4R)-4-hidroxi-5-oxo-4-fenil-1-[(1R)-1-feniletil]pirrolidina-3-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual (3S,4R)-4-hidroxi-5-oxo-4-fenil-1-[(1R)-1-feniletil]pirrolidina-3-carboxílico ejerce sus efectos implica interacciones con dianas moleculares específicas. Estas pueden incluir la unión a enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de vainillina: Comparte algunas similitudes estructurales, pero difiere en grupos funcionales y reactividad general.
Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato: Otro compuesto orgánico complejo con diferentes grupos funcionales y aplicaciones.
Singularidad
(3S,4R)-4-hidroxi-5-oxo-4-fenil-1-[(1R)-1-feniletil]pirrolidina-3-carboxílico es único debido a su estereoquímica específica y la combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H19NO4/c1-13(14-8-4-2-5-9-14)20-12-16(17(21)22)19(24,18(20)23)15-10-6-3-7-11-15/h2-11,13,16,24H,12H2,1H3,(H,21,22)/t13-,16-,19+/m1/s1 |
Clave InChI |
ASNRKIOWONRMSM-NRXGSXMXSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2C[C@@H]([C@](C2=O)(C3=CC=CC=C3)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C3=CC=CC=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)


![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)



